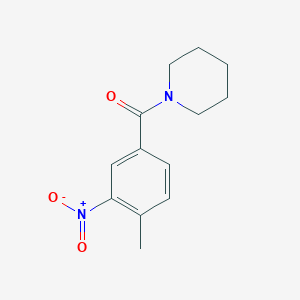
N-(3-tert-Butylsalicylidene)aniline
Vue d'ensemble
Description
N-(3-tert-Butylsalicylidene)aniline (NBSA) is a novel organic molecule with a diverse range of applications in the field of organic synthesis and scientific research. NBSA is a heterocyclic compound composed of an aniline and a tert-butylsalicylidene moiety, with a molecular formula of C14H15N. This compound has been studied extensively due to its unique physical and chemical properties, which make it a versatile tool in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Organotin Compound Synthesis
N-(3-tert-butylsalicylidene)aniline is utilized in the synthesis of new organotin compounds, which show potential in the oligomerization of ethylene, producing short-chain oligomers with specific characteristics (Annunziata et al., 2005).
Characterization of Organo-tin Compounds
The compound plays a role in the formation of organo-tin compounds L2SnR2, which exhibit varied structural properties and show reactivity toward ionizing agents. This application highlights its significance in studying the behavior of such compounds under different conditions (Annunziata et al., 2007).
Preparation of Schiff Base Ligands
Research has demonstrated the preparation of Schiff base ligands involving N-(3-tert-butylsalicylidene)aniline and their application in synthesizing complexes with metals such as Cu(II), Pd(II), and VO(IV). These complexes are characterized through various spectroscopic techniques (Tümer et al., 1998).
Catalytic Property Studies
The compound is used in synthesizing catalysts like bis[N-(3,5-di-tert-butylsalicylidene)-2,6-diisopropylanilinato] Titanium(IV) Dichloride, which exhibit high activity for ethylene polymerization, suggesting its importance in polymer science (Wu Lin & Yan Xiao-chao, 2006).
Alkylation of Aniline
It's involved in the alkylation of aniline, particularly in the study of product distribution and kinetics when using solid acids as catalysts. This research is vital for the production of tert-butylanilines used in various industries (Yadav & Doshi, 2003).
Nonlinear Optical Properties
N-(3-tert-butylsalicylidene)aniline is also significant in the study of nonlinear optical properties and the design of photochromic crystals. This research is crucial for the development of reversible molecular switches, a field that intersects with materials science and photonics (Sliwa et al., 2005).
Synthesis of Metal Complexes
The compound is used in the synthesis and characterization of metal complexes, showcasing its role in inorganic chemistry and materials science (Kasumov et al., 2016).
Photochromism Studies
It's been studied for its photochromic properties, particularly in Schiff bases derived from it. This application is significant in photochemistry, offering insights into the behavior of compounds under different light conditions (Kawato et al., 1985).
Propriétés
IUPAC Name |
2-tert-butyl-6-(phenyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14/h4-12,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXXTHUVDFWWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425820 | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- | |
CAS RN |
215033-50-4 | |
| Record name | 2-(1,1-Dimethylethyl)-6-[(phenylimino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215033-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-6-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)








![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)
